6-Amino-5-nitro-2-pyridinemethanol
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Overview
Description
6-Amino-5-nitro-2-pyridinemethanol is a chemical compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol . It is a derivative of pyridine, characterized by the presence of amino and nitro groups on the pyridine ring, along with a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitro-2-pyridinemethanol typically involves the nitration of a pyridine derivative followed by reduction and functional group modifications.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-nitro-2-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-Amino-5-nitro-2-pyridinecarboxylic acid.
Reduction: Formation of 6,5-Diamino-2-pyridinemethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
6-Amino-5-nitro-2-pyridinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-nitro-2-pyridinemethanol is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and amino groups may play a role in binding to active sites or altering the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-nitro-2-pyridinecarboxylic acid
- 6,5-Diamino-2-pyridinemethanol
- 5-Nitro-2-pyridinemethanol
Uniqueness
6-Amino-5-nitro-2-pyridinemethanol is unique due to the presence of both amino and nitro groups on the pyridine ring, along with a hydroxymethyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H7N3O3 |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(6-amino-5-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H7N3O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-2,10H,3H2,(H2,7,8) |
InChI Key |
FVSJLCKGQSVOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
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